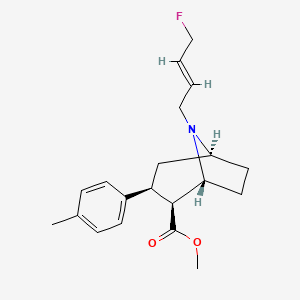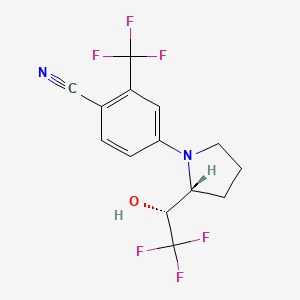
LGD-4033
Vue d'ensemble
Description
Ligandrol, également connu sous son nom de code de développement VK5211, est un modulateur sélectif des récepteurs aux androgènes. Il est en cours de développement pour le traitement de l'atrophie musculaire chez les personnes souffrant de fractures de la hanche . Ligandrol a montré un potentiel dans l'augmentation de la masse corporelle maigre et de la force musculaire lors d'essais cliniques préliminaires .
Applications De Recherche Scientifique
Ligandrol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective androgen receptor modulators.
Biology: Investigated for its effects on muscle and bone tissues.
Medicine: Studied for potential treatments of muscle wasting, osteoporosis, and other conditions.
Industry: Used in the development of performance-enhancing supplements (though it is banned for use by professional athletes)
Analyse Biochimique
Biochemical Properties
LGD-4033 works by binding to androgen receptors in muscle and bone tissue, stimulating protein synthesis . This interaction leads to anabolic activity in these tissues, promoting growth and strength .
Cellular Effects
This compound has demonstrated anabolic activity in muscle and bone, leading to increased muscle mass and bone density . It influences cell function by interacting with androgen receptors, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively binding to androgen receptors, which are primarily found in muscle and bone tissues . This selective binding leads to anabolic activity in these areas without affecting other organs .
Temporal Effects in Laboratory Settings
In human micro-dose excretion studies of this compound, a total of 15 phase I metabolites were detected in the urine samples . The metabolite M1/LGD-4033 ratio changes over time, contributing to estimating the time point of drug intake and dose of this compound in doping control urine samples .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated anabolic activity in the muscle, anti-resorptive and anabolic activity in bone, and robust selectivity for muscle versus prostate . The effects of this compound vary with different dosages .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with androgen receptors . It influences metabolic flux and metabolite levels through its interactions with these receptors .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its binding to androgen receptors . Its localization or accumulation can be influenced by this interaction .
Subcellular Localization
The subcellular localization of this compound is primarily at the androgen receptors found in muscle and bone tissues . Its activity or function can be influenced by any targeting signals or post-translational modifications that direct it to these specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Ligandrol est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pyrrolidine et l'introduction de groupes trifluorométhyles. La voie de synthèse implique généralement les étapes suivantes :
- Formation du cycle pyrrolidine.
- Introduction des groupes trifluorométhyles.
- Couplage du cycle pyrrolidine avec un dérivé de benzonitrile .
Méthodes de production industrielle
La production industrielle de Ligandrol implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend :
- Utilisation de matières premières de haute pureté.
- Optimisation des conditions de réaction telles que la température, la pression et le choix du solvant.
- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Ligandrol subit diverses réactions chimiques, notamment :
Oxydation : Ligandrol peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent convertir Ligandrol en ses formes réduites.
Substitution : Ligandrol peut subir des réactions de substitution où les groupes fonctionnels sont remplacés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.
Principaux produits formés
Oxydation : Métabolites hydroxylés.
Réduction : Formes réduites de Ligandrol.
Substitution : Dérivés substitués avec différents groupes fonctionnels.
Applications de recherche scientifique
Ligandrol a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les modulateurs sélectifs des récepteurs aux androgènes.
Biologie : Investigué pour ses effets sur les tissus musculaires et osseux.
Médecine : Étudié pour les traitements potentiels de l'atrophie musculaire, de l'ostéoporose et d'autres affections.
Industrie : Utilisé dans le développement de suppléments améliorant les performances (bien qu'il soit interdit aux athlètes professionnels)
Mécanisme d'action
Ligandrol agit en se liant aux récepteurs des androgènes dans l'organisme, en particulier dans les muscles et les os. Cette liaison stimule la production de protéines qui jouent un rôle crucial dans la croissance musculaire et la densité osseuse. Les cibles moléculaires comprennent les récepteurs des androgènes, et les voies impliquées sont liées à la régulation de l'expression des gènes dans les cellules musculaires et osseuses .
Mécanisme D'action
Ligandrol works by binding to androgen receptors in the body, specifically in muscles and bones. This binding stimulates the production of proteins that play a crucial role in muscle growth and bone density. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression in muscle and bone cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Enobosarm : Un autre modulateur sélectif des récepteurs aux androgènes aux effets anabolisants similaires.
RAD140 : Connu pour ses puissants effets anabolisants sur les muscles et les os.
Ostarine : Largement étudié pour ses propriétés de renforcement musculaire.
Unicité de Ligandrol
Ligandrol est unique en raison de sa haute sélectivité pour les récepteurs des androgènes dans les tissus musculaires et osseux, ce qui minimise ses effets sur d'autres tissus comme la prostate. Cette sélectivité réduit le risque d'effets secondaires généralement associés aux stéroïdes anabolisants .
Propriétés
IUPAC Name |
4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSIVAKKLQRWKC-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657620 | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165910-22-4 | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VK-5211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligandrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VK-5211 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
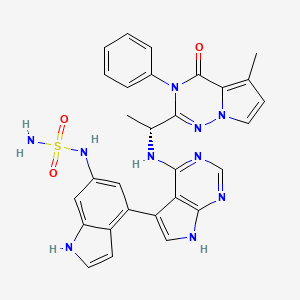

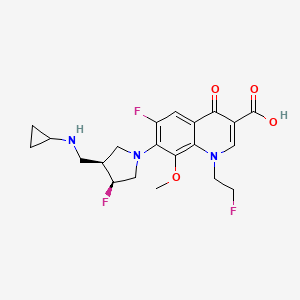
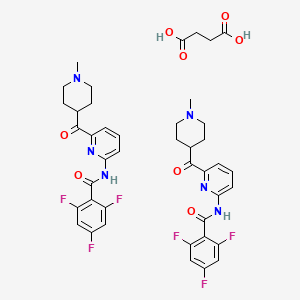

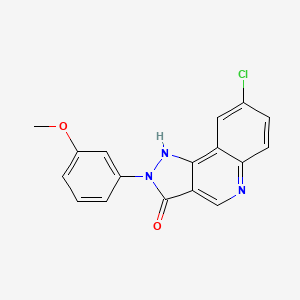
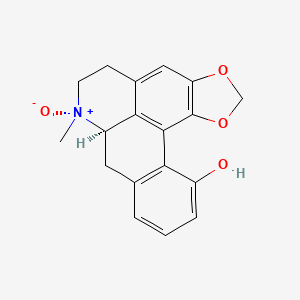

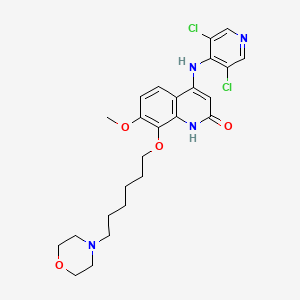
![(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid](/img/structure/B608490.png)
